molecular formula C14H21N3O2S B2439614 1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane CAS No. 2309708-92-5

1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

Cat. No.: B2439614
CAS No.: 2309708-92-5
M. Wt: 295.4
InChI Key: SOKBVTCFKSTNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with a cyclobutyl group and a pyridin-3-ylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Sulfonylation: The pyridin-3-ylsulfonyl group is introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride and a suitable base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-Cyclobutyl-4-(pyridin-2-ylsulfonyl)-1,4-diazepane: This compound has a similar structure but with the sulfonyl group attached to the 2-position of the pyridine ring instead of the 3-position.

    1-Cyclobutyl-4-(pyridin-4-ylsulfonyl)-1,4-diazepane: This compound has the sulfonyl group attached to the 4-position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonyl group on the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

1-cyclobutyl-4-pyridin-3-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-6-2-7-15-12-14)17-9-3-8-16(10-11-17)13-4-1-5-13/h2,6-7,12-13H,1,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKBVTCFKSTNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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